![molecular formula C13H17NO3 B5221565 2-ethyl-N-(2-methoxyphenyl)-3-oxobutanamide](/img/structure/B5221565.png)
2-ethyl-N-(2-methoxyphenyl)-3-oxobutanamide
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Overview
Description
2-ethyl-N-(2-methoxyphenyl)-3-oxobutanamide (EMBO) is a synthetic compound that belongs to the class of N-acylphenylalanines. It has been widely used as a tool compound for studying the mechanism of action of various enzymes and receptors. EMBO is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that hydrolyzes the endocannabinoid anandamide.
Mechanism of Action
2-ethyl-N-(2-methoxyphenyl)-3-oxobutanamide inhibits FAAH by binding to the catalytic site of the enzyme. This prevents FAAH from hydrolyzing anandamide, leading to an increase in endocannabinoid levels. The increased levels of endocannabinoids can activate cannabinoid receptors, leading to various physiological effects.
Biochemical and physiological effects:
2-ethyl-N-(2-methoxyphenyl)-3-oxobutanamide has been shown to increase endocannabinoid levels in various tissues, including the brain, liver, and adipose tissue. This can lead to various physiological effects, such as analgesia, anti-inflammatory effects, and anxiolytic effects. 2-ethyl-N-(2-methoxyphenyl)-3-oxobutanamide has also been shown to have neuroprotective effects and to improve glucose metabolism.
Advantages and Limitations for Lab Experiments
2-ethyl-N-(2-methoxyphenyl)-3-oxobutanamide has several advantages as a tool compound for studying the endocannabinoid system. It is a potent and selective inhibitor of FAAH, making it a valuable tool for studying the role of FAAH in various physiological processes. However, 2-ethyl-N-(2-methoxyphenyl)-3-oxobutanamide has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life in vivo, which can limit its usefulness in animal studies.
Future Directions
There are several future directions for research on 2-ethyl-N-(2-methoxyphenyl)-3-oxobutanamide. One direction is to develop more potent and selective FAAH inhibitors based on the structure of 2-ethyl-N-(2-methoxyphenyl)-3-oxobutanamide. Another direction is to study the role of FAAH in various disease states, such as chronic pain, inflammation, and anxiety disorders. Finally, further research is needed to understand the long-term effects of FAAH inhibition and the potential for developing FAAH inhibitors as therapeutic agents.
Synthesis Methods
2-ethyl-N-(2-methoxyphenyl)-3-oxobutanamide can be synthesized by reacting 2-methoxybenzoyl chloride with 2-amino-3-ethylbutyric acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to yield 2-ethyl-N-(2-methoxyphenyl)-3-oxobutanamide. The purity of 2-ethyl-N-(2-methoxyphenyl)-3-oxobutanamide can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-ethyl-N-(2-methoxyphenyl)-3-oxobutanamide has been used as a tool compound for studying the mechanism of action of various enzymes and receptors. Its potent inhibition of FAAH has made it a valuable tool for studying the endocannabinoid system. 2-ethyl-N-(2-methoxyphenyl)-3-oxobutanamide has also been used to study the role of FAAH in pain, inflammation, and anxiety.
properties
IUPAC Name |
2-ethyl-N-(2-methoxyphenyl)-3-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-10(9(2)15)13(16)14-11-7-5-6-8-12(11)17-3/h5-8,10H,4H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMERTHSGUIITCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)C(=O)NC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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